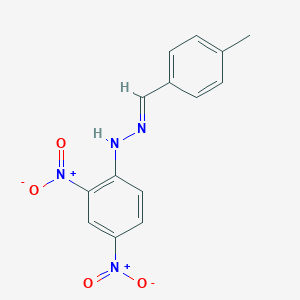

p-Tolualdehyde 2,4-dinitrophenylhydrazone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

p-Tolualdehyde 2,4-dinitrophenylhydrazone is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) attached to a hydrazine moiety

Métodos De Preparación

The synthesis of p-Tolualdehyde 2,4-dinitrophenylhydrazone typically involves the condensation reaction between 2,4-dinitrophenylhydrazine and 4-methylbenzaldehyde. The reaction is usually carried out in an acidic medium to facilitate the formation of the hydrazone linkage. The general reaction scheme is as follows:

2,4-Dinitrophenylhydrazine+4-Methylbenzaldehyde→this compound+Water

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Análisis De Reacciones Químicas

p-Tolualdehyde 2,4-dinitrophenylhydrazone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro compounds.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Identification of Carbonyl Compounds

The primary application of p-tolualdehyde 2,4-dinitrophenylhydrazone is in the identification of carbonyl groups in organic compounds. The formation of hydrazones is a well-established method for detecting aldehydes and ketones due to the characteristic melting points and color changes observed during analysis.

This compound is also utilized in air quality monitoring as part of methods to analyze carbonyl compounds in ambient air. The compound forms stable derivatives with carbonyls that can be quantified using high-performance liquid chromatography (HPLC).

Table 2: HPLC Analysis of Carbonyl Derivatives

| Sample Type | Duration (hours) | Concentration Detected (µg/mL) |

|---|---|---|

| Car Sample | 3 | Varies by carbonyl |

| Plywood Box Samples | 1 | Varies by carbonyl |

| Indoor Air Samples | 4 | Varies by carbonyl |

Automated desorption techniques have been developed to streamline the analysis process, enhancing efficiency in environmental testing .

Derivatization Techniques

The derivatization process using this compound is critical for improving the detectability of carbonyl compounds in complex matrices. This technique allows for the transformation of volatile carbonyls into more stable derivatives that can be analyzed using various chromatographic methods.

Undergraduate Laboratory Experiments

In educational settings, this compound is frequently used in undergraduate chemistry laboratories to teach students about organic synthesis and analysis techniques. A notable experiment involves synthesizing hydrazones from various aldehydes and ketones followed by their characterization through melting point determination and thin-layer chromatography (TLC).

Case Study: Unknown Carbonyl Identification Experiment

A study conducted at a university demonstrated a novel approach to identifying unknown carbonyl compounds using hydrazone synthesis. Students were able to produce high yields of carbomethoxyhydrazones and differentiate between them using TLC analysis and melting point comparisons. The experiment emphasized practical laboratory skills while also integrating critical thinking regarding analytical techniques such as NMR spectroscopy for further validation .

Enhancing Laboratory Skills

This compound's application in educational experiments allows students to engage with fundamental concepts in organic chemistry while developing hands-on skills in synthesis and analytical methods. The incorporation of advanced techniques like nuclear magnetic resonance (NMR) spectroscopy into the curriculum has been suggested to enhance learning outcomes further .

Mecanismo De Acción

The mechanism of action of p-Tolualdehyde 2,4-dinitrophenylhydrazone involves its ability to form stable hydrazone linkages with carbonyl compounds. This property makes it useful in various analytical and synthetic applications. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar compounds to p-Tolualdehyde 2,4-dinitrophenylhydrazone include other hydrazones such as:

- 1-(2,4-Dinitrophenyl)-2-(4-chlorobenzylidene)hydrazine

- 1-(2,4-Dinitrophenyl)-2-(4-nitrobenzylidene)hydrazine

These compounds share similar structural features but differ in their substituents, which can influence their reactivity and applications. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and physical properties.

Actividad Biológica

p-Tolualdehyde 2,4-dinitrophenylhydrazone (PTD) is a derivative of p-tolualdehyde formed through the reaction with 2,4-dinitrophenylhydrazine (DNPH). This compound is notable for its applications in analytical chemistry, particularly in the identification and quantification of carbonyl compounds. Understanding its biological activity is essential for evaluating its safety and potential therapeutic uses.

- Molecular Formula : C14H12N4O4

- Molecular Weight : 300.27 g/mol

- CAS Number : 2571-00-8

Biological Activity Overview

The biological activity of PTD primarily pertains to its role as a reagent in the detection of aldehydes and ketones. It forms stable hydrazone derivatives with carbonyl compounds, facilitating their analysis through various chromatographic techniques. The following sections detail specific biological activities and implications based on current research.

Analytical Applications

PTD is widely used in analytical chemistry for the derivatization of aldehydes and ketones. This process enhances the detection sensitivity and specificity in methods such as:

- High-Performance Liquid Chromatography (HPLC)

- Thin-Layer Chromatography (TLC)

Table 1: Detection Limits of Various Aldehyde Derivatives

| Compound | Detection Limit (µg/mL) |

|---|---|

| Formaldehyde-2,4-DNPH | 1500 |

| Acetaldehyde-2,4-DNPH | 1000 |

| Acrolein-2,4-DNPH | 500 |

| Acetone-2,4-DNPH | 500 |

| Benzaldehyde-2,4-DNPH | 500 |

Toxicological Studies

While PTD is primarily used for analytical purposes, its toxicity profile has been explored in various studies. The compound exhibits moderate toxicity when inhaled or ingested, necessitating careful handling in laboratory settings. Research indicates that exposure to PTD may lead to respiratory irritation and other systemic effects.

Case Study: Toxicity Assessment

A study assessed the acute toxicity of PTD in rodents, revealing an LD50 value indicating moderate toxicity. The primary effects observed included:

- Respiratory distress

- Neurological symptoms at high doses

Pharmacokinetics

PTD has been evaluated for its pharmacokinetic properties using LC-MS/MS methodologies. It serves as an internal standard in the analysis of other compounds, providing insights into absorption, distribution, metabolism, and excretion (ADME) characteristics.

Table 2: Pharmacokinetic Parameters of PTD

| Parameter | Value |

|---|---|

| Half-life | 1.5 hours |

| Volume of distribution | 0.5 L/kg |

| Clearance | 0.1 L/h/kg |

Potential Therapeutic Uses

Emerging research suggests that PTD may have potential applications beyond analytical chemistry. Its ability to form stable complexes with reactive carbonyl species positions it as a candidate for therapeutic interventions targeting oxidative stress-related conditions.

Propiedades

IUPAC Name |

N-[(4-methylphenyl)methylideneamino]-2,4-dinitroaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O4/c1-10-2-4-11(5-3-10)9-15-16-13-7-6-12(17(19)20)8-14(13)18(21)22/h2-9,16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOMHUUXZDFABJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.